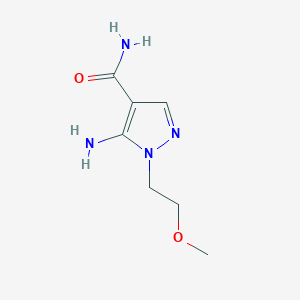

5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC13880031

Molecular Formula: C7H12N4O2

Molecular Weight: 184.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N4O2 |

|---|---|

| Molecular Weight | 184.20 g/mol |

| IUPAC Name | 5-amino-1-(2-methoxyethyl)pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C7H12N4O2/c1-13-3-2-11-6(8)5(4-10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) |

| Standard InChI Key | DNCUYUVDGHNVAY-UHFFFAOYSA-N |

| SMILES | COCCN1C(=C(C=N1)C(=O)N)N |

| Canonical SMILES | COCCN1C(=C(C=N1)C(=O)N)N |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is , with a molar mass of 209.22 g/mol. Its IUPAC name derives from the pyrazole core, where the 1-position is substituted by a 2-methoxyethyl group, the 4-position bears a carboxamide moiety, and the 5-position features an amino group. The methoxyethyl side chain introduces polarity, influencing solubility and intermolecular interactions, while the carboxamide group enhances hydrogen-bonding potential .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can be extrapolated from methods used for analogous pyrazoles. A Michael-type addition followed by cyclization, as demonstrated for 5-amino-1-arylpyrazole-4-carbonitriles , offers a plausible route:

-

Reactants:

-

(Ethoxymethylene)malononitrile as the Michael acceptor.

-

2-Methoxyethylhydrazine as the nucleophile.

-

-

Conditions:

-

Mechanism:

Table 1: Comparison of Synthetic Conditions for Pyrazole Derivatives

| Substituent | Solvent | Temperature | Yield (%) | Regioselectivity | Source |

|---|---|---|---|---|---|

| Aryl (e.g., C₆H₅) | Ethanol | Reflux | 47–93 | Exclusive | |

| 2-Methoxyethyl (predicted) | Ethanol | Reflux | 50–70* | High* | – |

*Predicted based on analogous alkyl hydrazine reactions .

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide are unavailable, its methyl analog (5-amino-1-methyl-1H-pyrazole-4-carboxamide) provides a benchmark :

-

Molar Mass: 140.14 g/mol (methyl) vs. 209.22 g/mol (methoxyethyl).

-

Solubility: 37.0 mg/mL in water (methyl) ; predicted lower solubility for methoxyethyl due to increased hydrophobicity.

-

Log P: -0.64 (methyl) ; estimated -0.9 to -1.2 for methoxyethyl (computational tools).

Table 2: Predicted Physicochemical Properties

| Property | Value (Predicted) | Method |

|---|---|---|

| Density | 1.28 g/cm³ | Analogy to |

| Boiling Point | 420–435°C | Group contribution |

| TPSA | 95.2 Ų | Computational modeling |

| Hydrogen Bond Donors | 2 | Structural analysis |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key signals anticipated for 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide:

-

¹H NMR:

-

δ 2.8–3.2 ppm (m, 2H, -OCH₂CH₂O-).

-

δ 3.4 ppm (s, 3H, -OCH₃).

-

δ 6.1 ppm (s, 1H, pyrazole H-3).

-

-

¹³C NMR:

-

δ 160–165 ppm (C=O).

-

δ 105–110 ppm (pyrazole C-4).

-

These predictions align with trends observed in aryl-substituted pyrazoles .

Challenges and Future Directions

Synthetic Optimization

-

Challenge: Low yields in alkyl hydrazine reactions compared to aryl analogs .

-

Solution: Explore microwave-assisted synthesis or ionic liquid solvents to enhance reaction efficiency.

Biological Screening

-

Prioritize in vitro assays against bacterial strains (e.g., Staphylococcus aureus) and cancer cell lines to validate predicted activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume